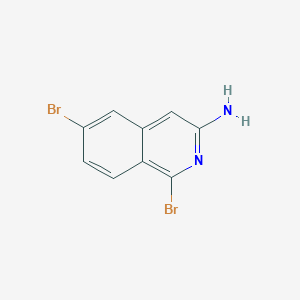

1,6-Dibromoisoquinolin-3-amine

Overview

Description

1,6-Dibromoisoquinolin-3-amine is a chemical compound with the CAS Number: 925672-85-1. It has a molecular weight of 301.97 and its IUPAC name is 1,6-dibromo-3-isoquinolinamine . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of 1,6-Dibromoisoquinolin-3-amine is represented by the formula C9H6Br2N2 . The InChI code for this compound is 1S/C9H6Br2N2/c10-6-1-2-7-5 (3-6)4-8 (12)13-9 (7)11/h1-4H, (H2,12,13) and the InChI Key is QWCRSSNILAZCCN-UHFFFAOYSA-N .It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Fluorescent Materials

A notable application of 1,6-Dibromoisoquinolin-3-amine derivatives involves the synthesis of indazolo[3,2-a]isoquinolin-6-amines through a process that includes Suzuki coupling and Cadogan cyclization. These compounds exhibit fluorescent properties, making them potential candidates for applications in material science and bioimaging. The synthesis process demonstrates the compound's versatility in forming complex fluorescent molecules under specific conditions (Balog, Hajos, & Riedl, 2013).

Development of Pharmaceutical Intermediates

The compound's reactivity is further explored in the context of nucleophilic substitution reactions, where it serves as a precursor for the formation of aminated derivatives. Such reactions are crucial in the synthesis of bioactive molecules, including those with potential pharmaceutical applications. The versatility of 1,6-Dibromoisoquinolin-3-amine in undergoing selective vicarious nucleophilic amination highlights its significance in medicinal chemistry research (Bakke, Svensen, & Trevisan, 2001).

Catalytic Reactions and C–H Functionalization

Further applications are found in catalytic reactions where derivatives of 1,6-Dibromoisoquinolin-3-amine participate in redox-neutral annulations involving dual C–H bond functionalization. Such processes are essential for constructing complex molecular architectures efficiently, showcasing the compound's role in facilitating innovative synthetic methodologies (Zhu & Seidel, 2017).

Environmentally Friendly Synthetic Methods

Additionally, the compound is involved in environmentally friendly synthetic methods for generating 1,2-dihydroisoquinoline frameworks. These methods emphasize the compound's utility in sustainable chemistry, enabling the synthesis of heterocyclic frameworks without the need for harsh conditions or catalysts, thus reducing environmental impact (Asao, Iso, & Yudha S., 2006).

Safety and Hazards

The safety information for 1,6-Dibromoisoquinolin-3-amine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name |

1,6-dibromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2/c10-6-1-2-7-5(3-6)4-8(12)13-9(7)11/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCRSSNILAZCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(C=C2C=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40581545 | |

| Record name | 1,6-Dibromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Dibromoisoquinolin-3-amine | |

CAS RN |

925672-85-1 | |

| Record name | 1,6-Dibromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide](/img/structure/B1317199.png)

![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)